3-(3-formyl-1H-indol-1-yl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of indole-based compounds, including derivatives similar to 3-(3-formyl-1H-indol-1-yl)propanoic acid, involves strategic chemical modifications to indole cores to enhance their biological activities. A noteworthy approach is the design and synthesis of new small molecule inhibitors targeting specific enzymes, as demonstrated by Tomoo et al. (2014), who explored the synthesis of 3-(1-aryl-1H-indol-5-yl)propanoic acids as cytosolic phospholipase A2α inhibitors (Tomoo et al., 2014). Additionally, Kutubi and Kitamura (2011) reported the regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives via iron(III)-catalyzed hydroarylation, highlighting the synthetic versatility of indole-based compounds (Kutubi & Kitamura, 2011).
Molecular Structure Analysis
The molecular structure of indole-based compounds, including 3-(3-formyl-1H-indol-1-yl)propanoic acid, is crucial for their biological activity. Li et al. (2009) detailed the crystal structure of a closely related compound, which provides insights into the geometric configurations that influence the compound's interactions and stability (Li et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 3-(3-formyl-1H-indol-1-yl)propanoic acid derivatives can lead to various biologically active molecules. Ghandi et al. (2011) described a novel isocyanide-based three-component synthesis, illustrating the compound's reactivity and potential for generating diverse molecular structures (Ghandi et al., 2011).
Physical Properties Analysis
The physical properties of indole-based compounds, such as solubility, melting point, and crystallinity, are essential for their application in drug formulation and delivery. While specific data on 3-(3-formyl-1H-indol-1-yl)propanoic acid is limited, studies on similar compounds provide valuable insights. For example, Di (2010) discussed the crystal structure and intermolecular interactions of a related indole derivative, shedding light on its physical characteristics (Di, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pH sensitivity, of indole-based compounds are influenced by their molecular structure. Radhakrishnan et al. (2020) explored the biological activity of Schiff bases derived from an indole compound, indicating the chemical versatility and potential applications of these molecules (Radhakrishnan et al., 2020).
Scientific Research Applications
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Biologically Active Compounds
- Field : Pharmacology and Medicine
- Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Results : Indole derivatives, both natural and synthetic, show various biologically vital properties .
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Antimycobacterial Activity
- Field : Microbiology
- Application : 3-Phenyl-1H-indoles have been synthesized and evaluated as in vitro inhibitors of Mycobacterium tuberculosis (Mtb) growth .
- Methods : A series of 20 1H-indoles were synthesized and their activity against drug-susceptible and drug-resistant Mtb strains was evaluated .
- Results : The top hit compounds were active against multidrug-resistant strains, without cross-resistance with first-line drugs .
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Alkaloid Synthesis
- Field : Organic Chemistry
- Application : Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Plant Growth Regulator
- Field : Botany
- Application : Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
- Results : The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
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Antiviral and Anti-inflammatory Activities
- Field : Pharmacology
- Application : Indole derivatives have been found to possess antiviral and anti-inflammatory activities . For instance, chalcones of indole have been found to have anti-inflammatory activities .
- Methods : The specific methods of application or experimental procedures would depend on the specific disorder being treated and the specific indole derivative being used. Typically, these compounds would be administered in a manner appropriate for the treatment of the specific disorder .
- Results : The most effective compound of this series was found to be 4- (3- (1 H - indol-3-yl)-4, 5-dihydro-1 H -pyrazol-5-yl) phenol .
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Cell Growth Regulator
- Field : Cell Biology
- Application : Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . It induces cell elongation in plant stems .
- Methods : The specific methods of application or experimental procedures would depend on the specific plant and the specific indole derivative being used. Typically, these compounds would be administered in a manner appropriate for the treatment of the specific plant .
- Results : The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
properties
IUPAC Name |
3-(3-formylindol-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-8-9-7-13(6-5-12(15)16)11-4-2-1-3-10(9)11/h1-4,7-8H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZOWGOXFQNPPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCC(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356583 | |
Record name | 3-(3-formyl-1H-indol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-formyl-1H-indol-1-yl)propanoic acid | |
CAS RN |
59213-02-4 | |
Record name | 3-(3-formyl-1H-indol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-Formyl-1H-indol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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